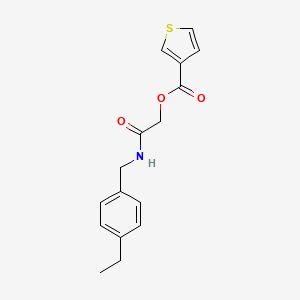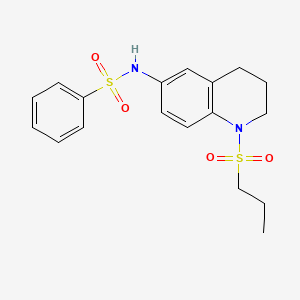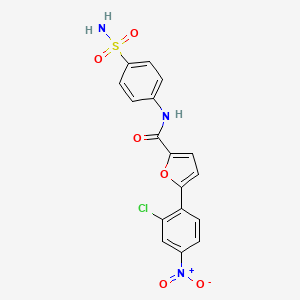
Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate is involved in complex chemical synthesis processes, illustrating its significance in creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science. One notable application is the synthesis of 4-phenyl-2-butanone, which is an important medium for synthesizing medicines aimed at reducing inflammation. This compound is synthesized through a series of reactions involving ethyl ethanate, with ethanol and acetic acid as materials, and using strong acids as catalysts. This process demonstrates the compound's utility in synthesizing medically relevant molecules (Jiangli Zhang, 2005).
Another research application includes the photoinduced direct oxidative annulation process, which provides access to highly functionalized polyheterocyclic compounds. This process does not require any transition metals and oxidants, showcasing an environmentally friendly approach to synthesizing complex molecules (Jin Zhang et al., 2017).
Novel Compound Synthesis
The compound has also been utilized in the synthesis of a novel series of α-ketoamide derivatives. The use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the carbodiimide (DIC) approach for synthesizing these derivatives highlights its role in enhancing the purity and yield of the synthesized compounds. This application underscores the compound's versatility in facilitating the synthesis of novel molecular structures with potential therapeutic applications (A. El‐Faham et al., 2013).
Antimicrobial Activity Research
In the field of antimicrobial research, ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate serves as a precursor for synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating the compound's potential in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
Enzyme Inhibition Studies
Furthermore, the compound is utilized in synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These scaffolds have demonstrated significant inhibitory potential against the urease enzyme, showcasing the compound's application in studying enzyme inhibition and its potential in drug development (M. Nazir et al., 2018).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and used for research purposes only.
Orientations Futures
Benzofuran compounds, including this one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potentials further.
Propriétés
IUPAC Name |
ethyl 4-oxo-4-[[2-(phenylcarbamoyl)-1-benzofuran-3-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-27-18(25)13-12-17(24)23-19-15-10-6-7-11-16(15)28-20(19)21(26)22-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLGSDWCKVHQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)


![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)



![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)
